molecular formula C9H9N3O B1499701 7-Methoxyquinoxalin-2-amine CAS No. 951240-20-3

7-Methoxyquinoxalin-2-amine

Cat. No.: B1499701
CAS No.: 951240-20-3
M. Wt: 175.19 g/mol
InChI Key: GSKFACLPEUTECX-UHFFFAOYSA-N
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Description

7-Methoxyquinoxalin-2-amine is a quinoxaline derivative characterized by a methoxy (-OCH₃) group at the 7-position and an amine (-NH₂) group at the 2-position of the bicyclic quinoxaline scaffold. Quinoxalines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, materials science, and agrochemical applications.

Properties

CAS No.

951240-20-3

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-methoxyquinoxalin-2-amine

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3,(H2,10,12)

InChI Key

GSKFACLPEUTECX-UHFFFAOYSA-N

SMILES

COC1=CC2=NC(=CN=C2C=C1)N

Canonical SMILES

COC1=CC2=NC(=CN=C2C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on quinoxaline derivatives with substitutions at the 7-position, as well as structurally related compounds, to highlight differences in synthesis, properties, and applications.

Commercial and Practical Considerations

  • Availability : 7-Bromo and 7-nitro derivatives are accessible commercially or via scalable synthesis, whereas 7-methoxy is discontinued, necessitating in-house synthesis .
  • Cost: 7-Bromoquinoxalin-2-amine’s pricing (€35–€236 per 100 mg–5 g) reflects its utility in high-value applications .

Data Table: Key Comparison of Quinoxaline Derivatives

Compound Substituent Molecular Weight Synthesis Method Yield Commercial Status Key Applications
7-Methoxyquinoxalin-2-amine -OCH₃ 175.18 g/mol Not specified (likely SNAr) N/A Discontinued Synthetic intermediate
7-Bromoquinoxalin-2-amine -Br 224.06 g/mol Not detailed (commercial) N/A Available (CymitQuimica) Cross-coupling reactions
7-Nitroquinoxalin-2-amine -NO₂ 190.15 g/mol 5-step regioselective synthesis ~60–70% Scalable academic synthesis Precursor for amine derivatives
7-Chloro-N-methyl-3-(methylsulfonyl)quinoxalin-2-amine -Cl, -SO₂CH₃ 275.74 g/mol Multi-step functionalization Moderate Research use Anti-Leishmania agents

Structural Analogues in Quinoline Chemistry

These compounds highlight the broader interest in amino-substituted bicyclic systems for drug discovery, though their monocyclic nitrogen configuration distinguishes them from quinoxalines in electronic and steric properties .

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